molecular formula C18H22FN3O5 B3047363 Levofloxacin hydrate CAS No. 138199-72-1

Levofloxacin hydrate

Cat. No. B3047363
CAS RN: 138199-72-1
M. Wt: 379.4 g/mol
InChI Key: QEHPHWRZQAZOTI-PPHPATTJSA-N
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Description

Levofloxacin hydrate, also known as Levofloxacin hemihydrate, is an orally active antibiotic. It is active against both Gram-positive and Gram-negative bacteria . It is used to treat a number of bacterial infections including acute bacterial sinusitis, pneumonia, H. pylori (in combination with other medications), urinary tract infections, Legionnaires’ disease, chronic bacterial prostatitis, and some types of gastroenteritis . It is available by mouth, intravenously, and in eye drop form .


Synthesis Analysis

Levofloxacin hemihydrate (LVXh) is a complex fluoroquinolone drug that exists in both hydrated and anhydrous/dehydrated forms . The primary aim of a study was to investigate the amorphization capabilities and solid-state transformations of LVXh when exposed to mechanical treatment using ball milling . It was discovered that LVXh first transformed to the anhydrous/dehydrated form γ (LVXγ), as an intermediate phase, before converting to LVXam .


Molecular Structure Analysis

The polymorphism of levofloxacin was intensively studied, nevertheless, the landscape of polymorphs is not fully understood . The fully solved crystal structure of an anhydrous α form and three newly discovered solvates including n-propanol solvate, ethylene glycol solvate and acetic acid solvate were reported .


Chemical Reactions Analysis

Levofloxacin forms solid hydrates under ambient conditions and degrades due to lighting, which may change its solid properties and dose . All of the newly discovered solvates can be directly dehydrated to an anhydrous γ form, which eventually converted into an anhydrous α form during subsequent heating .


Physical And Chemical Properties Analysis

Levofloxacin is a fluoroquinolone and bears a broad-spectrum antibacterial effect . The polymorphism of levofloxacin was intensively studied . The solvent molecules of the n-propanol solvate fill the channels and interact weakly with the active pharmaceutical ingredient (API) molecules, while they play crucial roles in the stability of the crystal structure .

Scientific Research Applications

1. Antibacterial Activity and Clinical Efficacy Levofloxacin, an oral fluoroquinolone antibacterial agent, has shown significant antibacterial efficacy in clinical trials. It is active against most aerobic Gram-positive and Gram-negative organisms and demonstrates moderate activity against anaerobes. Clinical trials in Japan have demonstrated its effectiveness in treating a variety of infections, including respiratory, genitourinary, obstetric, gynecological, and skin and soft tissue infections (Davis & Bryson, 1994).

2. CNS-Related Effects in Animal Studies Levofloxacin has been evaluated for its effects on the central nervous system (CNS) in animal models. It has been observed to exert an anxiety-like effect in rats and did not alter locomotor activity. Moreover, it showed analgesic activity in certain tests in mice (Erden et al., 2001).

3. Impact on Rat Nucleus Pulposus Cells Research has shown that levofloxacin increases the effects of serum deprivation on anoikis (a form of programmed cell death) in rat nucleus pulposus cells. This effect occurs via the Bax/Bcl-2/caspase-3 pathway, indicating a potential mechanism of levofloxacin-induced toxicity which may be relevant in the context of intervertebral disc degeneration (Yang et al., 2014).

4. Effects on Biomolecules in Algae Levofloxacin has been studied for its effects on the biomolecules of algae. Alterations in the structure, composition, and function of lipids and proteins were observed in algae exposed to levofloxacin, linking the toxic mechanism of this antibiotic to biochemical dynamics and function (Xiong et al., 2020).

5. Impact on Intestinal Microbiota in Mice Levofloxacin hydrochloride was tested for its side effects on the intestinal microbiota of BALB/c mice. Significant changes in bacterial composition and structure were observed, indicating a potential impact of this drug on gut health (Xin-li et al., 2012).

6. Electrochemical Mineralization by Electro-Fenton-Pyrite Process Levofloxacin has been the subject of studies involving its degradation through novel processes like the electro-Fenton-pyrite process. This method demonstrated significant effectiveness in degrading levofloxacin in water, showcasing a potential environmental application (Barhoumi et al., 2015).

Mechanism of Action

Levofloxacin inhibits DNA-gyrase in susceptible organisms thereby inhibits relaxation of supercoiled DNA and promotes breakage of DNA strands .

Safety and Hazards

Levofloxacin can cause serious side effects, including tendon problems, nerve damage, serious mood or behavior changes, or low blood sugar . In rare cases, levofloxacin may cause damage to your aorta, which could lead to dangerous bleeding or death .

Future Directions

Levofloxacin continues to demonstrate good clinical efficacy in the treatment of a range of infections, including those in which S. pneumoniae is a potential pathogen . Importantly, it has efficacy in CAP similar to that of gatifloxacin and at least as good as that of the third generation cephalosporins .

properties

IUPAC Name

(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4.H2O/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H2/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHPHWRZQAZOTI-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20160534
Record name Levofloxacin monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20160534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

138199-71-0, 138199-72-1
Record name 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-, hydrate (2:1), (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138199-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levofloxacin monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138199721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levofloxacin monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20160534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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